1,2-二氨基萘

概述

描述

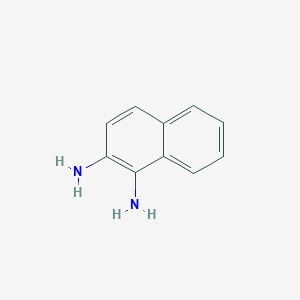

1,2-Diaminonaphthalene (DAN) is an isomer of naphthalene substituted with two amine groups (NH2), also known as naphthalenediamines . It is a white solid that tends to air-oxidize . It reacts with aldehydes to produce highly fluorescent imidazole derivatives and is used for the fluorophotometric determination of selenium in some kinds of mushrooms .

Synthesis Analysis

The synthesis of 1,2-Diaminonaphthalene usually involves the reduction of the nitronaphthalene derivative and amination of the subsequent hydroxynaphthalene derivative .

Molecular Structure Analysis

The molecular structure of 1,2-Diaminonaphthalene consists of a naphthalene core substituted with two amine groups . The molecular weight of 1,2-Diaminonaphthalene is 158.20 g/mol .

Chemical Reactions Analysis

1,2-Diaminonaphthalene reacts with aldehydes to produce highly fluorescent imidazole derivatives . It is also used as a fluorogenic probe to detect nitric oxide (NO) productions in live cells and animals .

Physical And Chemical Properties Analysis

1,2-Diaminonaphthalene is a white crystalline solid . It has a molecular weight of 158.20 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .

科学研究应用

Synthesis of Nonbiaryl N-C Atropisomers

Naphthalene-1,2-diamine is used in the highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers . This process involves direct enantioselective C-H amination, which is a challenging and rare method to build a new chiral N-C bond to form nonbiaryl N-C atropisomers . The method features a broad range of substrates, high yields, and ee values .

Development of Chiral Phosphoric Acids (CPAs)

Naphthalene-1,2-diamine is used in the development of chiral phosphoric acids (CPAs) through a π-π interaction and dual H-bond concerted control strategy . This strategy is used for the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates as amino sources for the construction of atroposelective naphthalene-1,2-diamines .

Construction of Atroposelective Naphthalene-1,2-diamines

Naphthalene-1,2-diamine is used in the construction of atroposelective naphthalene-1,2-diamines . This type of N-C atropisomers is stabilized by an intramolecular hydrogen bond .

Chirality Transfer via the Modification of N-C Atropisomers

Naphthalene-1,2-diamine is used in chirality transfer via the modification of N-C atropisomers . This method provides a strategy to chirality transfer .

Use in Natural Products, Medicines, and Chiral Ligands

Nonbiaryl N-C atropisomer, which can be synthesized using naphthalene-1,2-diamine, is an important structural scaffold present in natural products, medicines, and chiral ligands .

Use in Supramolecular Chemistry, Sensing, and Catalysis

Naphthalene diimides, which can be derived from naphthalene-1,2-diamine, have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, and catalysis .

作用机制

Target of Action

Naphthalene-1,2-diamine, also known as 1,2-Diaminonaphthalene, is a structural scaffold present in natural products, medicines, and chiral ligands . It is used in the synthesis of nonbiaryl N-C atropisomers, which are important in enantioselective catalysis .

Mode of Action

The compound interacts with its targets through a π-π interaction and dual H-bond concerted control strategy . This interaction leads to the development of chiral phosphoric acids (CPAs) catalyzed direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates as amino sources for the construction of atroposelective naphthalene-1,2-diamines . This type of N-C atropisomers is stabilized by an intramolecular hydrogen bond .

Biochemical Pathways

The biochemical pathway of naphthalene-1,2-diamine involves the degradation of 1-naphthylamine. The γ-glutamylated 1-naphthylamine is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol . Enzymatic analysis showed that NpaA1 catalyzed conversion of various anilines and naphthylamine derivatives .

Pharmacokinetics

It is known that the metabolites of naphthalene are stable enough to travel through the circulation and impact the lung . Naphthalene oxide can escape hepatocytes and diffuse from hepatocytes . Naphthalene oxide in the presence of protein has a half-life of 11 minutes .

Result of Action

The result of the action of naphthalene-1,2-diamine is the construction of atroposelective naphthalene-1,2-diamines . This process features a broad range of substrates, high yields, and enantiomeric excess values, providing a strategy to chirality transfer via the modification of N-C atropisomers .

安全和危害

1,2-Diaminonaphthalene should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

未来方向

1,2-Diaminonaphthalene has been used in the synthesis of carbon dots for biomedical and energy applications . It has also been used in the modification of perovskite surfaces to slow their degradation against external stimuli, providing a promising path for increasing the efficiency and durability of perovskite devices .

属性

IUPAC Name |

naphthalene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNWKDHZTDQSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870808 | |

| Record name | 1,2-Naphthylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diaminonaphthalene | |

CAS RN |

938-25-0, 38096-30-9 | |

| Record name | 1,2-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038096309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Naphthalenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 938-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

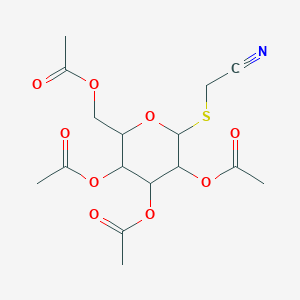

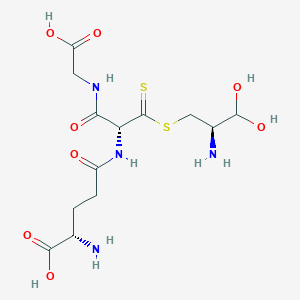

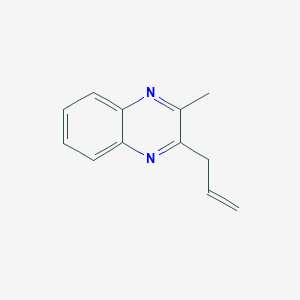

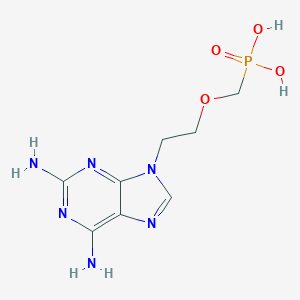

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 1,2-diaminonaphthalene highlighted in the research?

A1: The research primarily focuses on two key applications of 1,2-diaminonaphthalene:

- Fluorescence derivatization agent: 1,2-diaminonaphthalene reacts with aromatic aldehydes to form fluorescent compounds. This property is particularly useful in analytical chemistry for the sensitive detection of these aldehydes using High-Performance Liquid Chromatography (HPLC). []

- Ligand in metal complexes: 1,2-diaminonaphthalene acts as a nitrogen donor ligand, forming complexes with transition metals like nickel and lead. These complexes exhibit interesting properties and have been investigated for potential applications as plant growth regulators and in material science. [, ]

Q2: Can you elaborate on the fluorescence properties of 1,2-diaminonaphthalene derivatives and their significance?

A2: 1,2-diaminonaphthalene reacts with aromatic aldehydes under acidic conditions to form 2-substituted naphtho[1,2-d]imidazoles. These derivatives exhibit strong fluorescence, making them valuable for sensitive detection of aromatic aldehydes in complex mixtures. This approach is particularly useful in biomedical research for analyzing biological samples where the target molecule might be present in low concentrations. []

Q3: How does the structure of 1,2-diaminonaphthalene contribute to its ability to form metal complexes?

A3: The presence of two nitrogen atoms in the 1,2-positions of the naphthalene ring enables 1,2-diaminonaphthalene to act as a bidentate ligand. This means it can bind to a metal ion through both nitrogen atoms, forming a stable chelate ring. This chelation contributes to the stability of the metal complexes formed. [, ]

Q4: What are the potential applications of metal complexes containing 1,2-diaminonaphthalene?

A4: Research suggests potential applications for these complexes in various fields:

- Plant growth regulators: Lead(II) complexes with 1,2-diaminonaphthalene and dicarboxylic acids have been explored as potential plant growth regulators and fertility inhibitors. Studies on wheat showed varying effects on seedling length and weight depending on the complex concentration. []

- Catalysts: While not directly addressed in the provided research, nickel complexes with Schiff bases, including those derived from 1,2-diaminonaphthalene, are known to exhibit catalytic activity in various organic reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)